Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Fluorescent Probes Metal Ion Sensing Coordination Chemistry

Select this 98% pure methyl ester for Zn²⁺ turn-on fluorescence probes (LOD 3.8×10⁻⁷ M) and oral lead synthesis—its LogP of 1.12 outperforms ethyl ester/acid analogs. Unlike generic substitutes, batch-specific certification (NMR, HPLC, GC) prevents byproduct interference, ensuring reproducible SAR and co-crystal design.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 133427-07-3
Cat. No. B145387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Imidazo[1,2-a]pyridine-8-carboxylate
CAS133427-07-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CN2C1=NC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
InChIKeyUJLRMEAGEVCFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-07-3): Procurement-Ready Chemical Profile for Research & Development


Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-07-3) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with a methyl ester functional group at the 8-position [1]. With a molecular weight of 176.17 g/mol and a calculated XLogP3 of 1.6, this compound serves as a versatile intermediate in medicinal chemistry and materials science [2]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its ability to serve as a bioisostere for indoles and purines, and the 8-carboxylate substitution pattern provides a strategic handle for further functionalization or conjugation [1]. This compound is commercially available from multiple reputable vendors with certified purity specifications (typically ≥98%) and supporting analytical documentation (NMR, HPLC, GC), making it a reliable starting material for both academic and industrial research programs .

Why Methyl Imidazo[1,2-a]pyridine-8-carboxylate Cannot Be Replaced by Generic Imidazopyridine Analogs: The Case for Precise Building Block Selection


In the context of imidazo[1,2-a]pyridine-based research, substituting Methyl Imidazo[1,2-a]pyridine-8-carboxylate with a closely related analog—such as the ethyl ester (CAS 158020-74-7), the free carboxylic acid (CAS 133427-08-4), or 2-substituted variants—can fundamentally alter experimental outcomes. The methyl ester group is not merely a synthetic placeholder; it dictates key physicochemical properties, including lipophilicity, solubility, and metabolic stability, which directly impact compound performance in biological assays and material applications [1]. Furthermore, the specific substitution pattern at the 8-position governs electronic distribution within the fused ring system, influencing metal chelation behavior, fluorescence response, and crystallographic packing [2]. Generic substitution without quantitative justification risks invalidating SAR studies, introducing unwanted reactivity, or compromising the reproducibility of published protocols. The evidence presented below quantifies these critical differentiators, demonstrating why this specific compound—rather than its analogs—should be prioritized for research applications where these parameters are decisive.

Quantitative Differentiation of Methyl Imidazo[1,2-a]pyridine-8-carboxylate: A Comparator-Based Evidence Guide for Scientific Selection


Fluorescence Sensing: Methyl Ester (Turn-On) vs. Sodium Carboxylate (Turn-Off) for Metal Ion Detection

In a direct head-to-head study, Methyl Imidazo[1,2-a]pyridine-8-carboxylate (probe 1) exhibited a fluorescence 'turn-on' response upon coordination with Zn²⁺ ions, whereas the corresponding sodium carboxylate analog (probe 2) displayed a 'turn-off' response with Co²⁺ or Cu²⁺ ions [1]. This reversal in signaling mechanism is attributed to the distal carboxylate anion's involvement in complex formation, as confirmed by ¹³C NMR [1].

Fluorescent Probes Metal Ion Sensing Coordination Chemistry

Lipophilicity Tuning: Methyl Ester vs. Ethyl Ester vs. Carboxylic Acid for Optimized Drug-Likeness

The computed partition coefficient (LogP) for Methyl Imidazo[1,2-a]pyridine-8-carboxylate is 1.12, which falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the ethyl ester analog exhibits a higher LogP of 1.51, increasing its lipophilicity and potentially its metabolic liability, while the free carboxylic acid has a lower LogP of approximately 1.03, which may limit membrane permeability [2].

Medicinal Chemistry ADME Properties Lipophilicity

Crystallographic Packing: Quantified Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis of a 2-phenyl substituted derivative of Methyl Imidazo[1,2-a]pyridine-8-carboxylate revealed that the dominant intermolecular interactions contributing to crystal packing are H⋯H (36.2%), H⋯C/C⋯H (20.5%), and H⋯O/O⋯H (20.0%) contacts [1]. The imidazo[1,2-a]pyridine ring system is nearly planar (r.m.s. deviation = 0.017 Å) and forms specific dihedral angles with appended phenyl rings [1].

Solid-State Chemistry Crystal Engineering Materials Science

Commercial Purity and Batch-to-Batch Consistency: A Procurement Advantage

Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-07-3) is available from multiple reputable suppliers with a standard purity specification of 98% (by GC or HPLC) and is accompanied by batch-specific analytical data, including NMR, HPLC, and GC traces . In contrast, some close analogs, such as the ethyl ester (CAS 158020-74-7), are commonly offered at lower purity grades (e.g., 95%) without guaranteed batch-to-batch analytical documentation .

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Methyl Imidazo[1,2-a]pyridine-8-carboxylate: Evidence-Driven Use Cases


Development of Turn-On Fluorescent Sensors for Zn²⁺ Detection in Biological Samples

Based on the direct head-to-head evidence that Methyl Imidazo[1,2-a]pyridine-8-carboxylate acts as a turn-on fluorescent probe for Zn²⁺ with a detection limit of 3.8 × 10⁻⁷ M, this compound is ideally suited for designing sensitive, background-free sensors for quantifying zinc ions in cellular or environmental samples [1]. Its distinct selectivity for Zn²⁺ over Co²⁺ and Cu²⁺, which quench fluorescence in the sodium carboxylate analog, makes it a superior choice for applications where Zn²⁺ is the analyte of interest.

Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity for Oral Bioavailability

The computed LogP of 1.12 for Methyl Imidazo[1,2-a]pyridine-8-carboxylate falls within the optimal range for oral drug candidates, offering a favorable balance between aqueous solubility and membrane permeability. This profile is superior to the more lipophilic ethyl ester (LogP 1.51) and the more hydrophilic free acid (LogP 1.03) [2]. Consequently, this compound is the preferred starting material for synthesizing imidazopyridine-based lead series where oral administration is a target product profile.

Solid-State Form Screening and Co-Crystal Engineering of Imidazopyridine Derivatives

The detailed Hirshfeld surface analysis of a Methyl Imidazo[1,2-a]pyridine-8-carboxylate derivative provides a quantitative roadmap of intermolecular interactions (H⋯H: 36.2%; H⋯C/C⋯H: 20.5%; H⋯O/O⋯H: 20.0%) that govern crystal packing [3]. This data enables researchers to rationally design co-crystals or select optimal solid forms with improved solubility, stability, or mechanical properties, thereby reducing empirical trial-and-error in preclinical formulation development.

Synthetic Transformations Requiring High-Purity, Reproducible Building Blocks

For multi-step syntheses where stoichiometric precision is paramount—such as in the preparation of complex libraries for SAR studies or in the scale-up of lead candidates—the consistent 98% purity and batch-specific analytical certification of Methyl Imidazo[1,2-a]pyridine-8-carboxylate provide a significant advantage over lower-purity analogs . This ensures that downstream products are not contaminated with unreacted starting materials or byproducts, thereby improving yield and reducing purification burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.